molecular formula C15H13Cl2NO2S B11699225 [5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione

[5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione

Katalognummer: B11699225
Molekulargewicht: 342.2 g/mol
InChI-Schlüssel: IESKYNVLWYKSKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione is a complex organic compound characterized by its unique structure, which includes a furan ring, a morpholine ring, and a methanethione group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorophenyl furan, which is then reacted with morpholine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

[5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions can be performed using halogens or nitric acid, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Chlorine gas for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and potential as a catalyst in various reactions.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may act on specific molecular targets to treat diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for developing new materials with specific properties.

Wirkmechanismus

The mechanism of action of [5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione involves its interaction with molecular targets in cells. It may inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(2,4-Dichloro-phenyl)-1,3,4-oxadiazole-2-thione: Similar in structure but with an oxadiazole ring instead of a furan ring.

    2-Hydroxy-benzoic acid (5-(2,4-Dichloro-phenyl)-furan-2-ylmethylene)-hydrazide: Contains a hydrazide group instead of a morpholine ring.

Uniqueness

What sets [5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione apart is its combination of a furan ring with a morpholine ring and a methanethione group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Eigenschaften

Molekularformel

C15H13Cl2NO2S

Molekulargewicht

342.2 g/mol

IUPAC-Name

[5-(2,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione

InChI

InChI=1S/C15H13Cl2NO2S/c16-10-1-2-11(12(17)9-10)13-3-4-14(20-13)15(21)18-5-7-19-8-6-18/h1-4,9H,5-8H2

InChI-Schlüssel

IESKYNVLWYKSKO-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(=S)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.